3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol
Description
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol is a pyridine derivative characterized by a hydroxyl-terminated propanol chain linked via an ether bond to a substituted pyridine ring. The pyridine moiety contains amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 4-positions, respectively.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(5-amino-4-methylpyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-9(11-6-8(7)10)13-4-2-3-12/h5-6,12H,2-4,10H2,1H3 |
InChI Key |
FRRQIKAIEOYUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-4-methyl-2-hydroxypyridine with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product can be purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanal or 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanone.
Reduction: Formation of 3-((5-Amino-4-methylpyridin-2-yl)oxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridine-propanol derivatives, differing primarily in substituent patterns on the pyridine ring. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Pyridine-Propanol Derivatives
*Estimated based on analogous structures.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: The amino group in this compound enhances solubility in polar solvents via hydrogen bonding, a trait shared with 3-(2-Aminopyridin-3-yl)propan-1-ol . Halogenated derivatives (e.g., 5-iodo or 5-bromo) exhibit higher molecular weights and altered reactivity. For instance, the iodo substituent in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol may facilitate cross-coupling reactions in synthetic chemistry .
Electronic and Steric Influences: The methoxy group in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol introduces electron-donating effects, stabilizing the pyridine ring against electrophilic attack. The propynyl chain adds steric constraints, reducing conformational flexibility compared to propanol-linked analogs . The terpyridine derivative (3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol) demonstrates extended π-conjugation, making it suitable for metal coordination or optoelectronic applications .
For example, ethyl cyanoacetate and malononitrile are employed in reflux conditions with 1,4-dioxane as a solvent .
Biological Activity
3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol, also known by its CAS number 1528623-48-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.21 g/mol
- CAS Number : 1528623-48-4
The compound features a pyridine ring substituted with an amino group and an ether linkage, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-4-methylpyridine with appropriate alkylating agents. The reaction conditions often include solvents such as toluene and catalysts to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could position it as a candidate for further research in treating conditions like depression or anxiety disorders .
Case Studies
-
Antimicrobial Efficacy :
A study focused on a series of pyridine derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings indicated that modifications in the side chains could enhance efficacy . -
Neuropharmacological Research :
In a recent investigation into the effects of pyridine derivatives on neurotransmitter receptors, it was found that certain analogs showed promising results as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in the treatment of mood disorders .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
